Diacylglycerol acyltransferase 1 inhibitor 2 is a compound that selectively inhibits the enzyme diacylglycerol acyltransferase 1, which plays a crucial role in triglyceride synthesis. This compound is being studied for its potential therapeutic applications in treating metabolic disorders, particularly those related to lipid metabolism and obesity.
Diacylglycerol acyltransferase 1 inhibitor 2 is synthesized through various chemical methods, often involving modifications of existing scaffolds known to interact with diacylglycerol acyltransferase enzymes. The specific sources of this compound include pharmaceutical research labs and academic institutions focusing on metabolic disease research.
Diacylglycerol acyltransferase 1 inhibitor 2 belongs to the class of small-molecule inhibitors targeting lipid metabolism. It is classified under enzyme inhibitors specifically aimed at diacylglycerol acyltransferases, which are critical in the biosynthesis of triglycerides.
The synthesis of diacylglycerol acyltransferase 1 inhibitor 2 typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may utilize techniques such as:
The molecular structure of diacylglycerol acyltransferase 1 inhibitor 2 features a complex arrangement that typically includes:
Key structural data may include:
Diacylglycerol acyltransferase 1 inhibitor 2 undergoes several key reactions during its synthesis and its interaction with biological targets:
Understanding these reactions requires detailed kinetic studies to evaluate how effectively the compound inhibits enzyme activity under various conditions.
The mechanism by which diacylglycerol acyltransferase 1 inhibitor 2 operates involves:
Studies using cryo-electron microscopy have provided insights into how this compound interacts with diacylglycerol acyltransferase 1 at the molecular level, revealing conformational changes in the enzyme upon inhibitor binding.
Key physical properties include:
Chemical properties may encompass:
Diacylglycerol acyltransferase 1 inhibitor 2 has several promising applications in scientific research:
This comprehensive analysis highlights the significance of diacylglycerol acyltransferase 1 inhibitor 2 in both research and potential clinical applications related to lipid metabolism.
DGAT1 is a transmembrane protein localized to the endoplasmic reticulum (ER) with 6–9 predicted transmembrane domains. Its active site exhibits dual topology, accessible from both luminal and cytosolic ER faces, enabling flexibility in substrate utilization. Biochemically, DGAT1 catalyzes the acyl-CoA-dependent acylation of sn-1,2-diacylglycerol to form triacylglycerol. This reaction channels excess fatty acids toward neutral lipid storage within lipid droplets, preventing lipotoxicity caused by free fatty acids (FFAs), diacylglycerols, or ceramides. In cancer cells, DGAT1 activity is upregulated to manage heightened lipogenesis, directing FFAs from de novo synthesis or extracellular uptake into TG reservoirs. Inhibition of DGAT1 disrupts LD biogenesis, leading to FFA overload in mitochondria, reactive oxygen species (ROS) accumulation, and apoptosis. For example, in glioblastoma cells, DGAT1 knockdown increases ROS by 300% and reduces tumor growth by 70% in vivo [3] [6] [10].
Table 1: Comparative Analysis of DGAT Isoforms
Feature | DGAT1 | DGAT2 |
---|---|---|
Gene Family | MBOAT | DGAT2/MGAT/AWAT |
Transmembrane Domains | 6–9 | 1–2 |
Tissue Expression | Small intestine > adrenal gland > rectum | Liver > adipose > mammary gland > heart |
Substrate Preference | Exogenous FAs, DAG | De novo FAs, DAG |
Knockout Phenotype | Viable; resistant to diet-induced obesity | Lethal (neonatal); severe lipopenia |
Inhibitor Sensitivity | DGAT-1 Inhibitor 2, Pradigastat | PF-06424439, T863 |
Cancer Context: Glioblastoma and prostate cancers overexpress DGAT1 (5–10-fold vs. normal tissue), correlating with LD abundance and poor prognosis. DGAT2 is elevated in hepatocellular carcinoma [3] [6] [10].
Functional Compensation: Cardiac-specific DGAT1 knockout only reduces TG synthesis by 30%, but dual DGAT1/DGAT2 inhibition abrogates TG turnover completely. This redundancy allows metabolic flexibility in tumors under lipid stress [4].
Species-Specific Regulation:
DGAT1 inhibitors shift lipid partitioning away from storage toward oxidation:
DGAT1 suppression induces tumor-specific lipotoxicity via three interconnected pathways:
Table 2: DGAT Inhibitors in Preclinical and Clinical Development
Inhibitor | Target | Stage | Primary Indication | Key Effects |
---|---|---|---|---|
DGAT-1 Inhibitor 2 | DGAT1 | Preclinical | Glioblastoma, Prostate Cancer | ↑ ROS 250%; ↓ LD formation 80% |
Pradigastat | DGAT1 | Phase III | Familial Chylomicronemia | ↓ Fasting TG 70% |
Ervogastat (PF-06865571) | DGAT2 | Phase II | NASH | ↓ Liver fat 30% |
PF-04620110 | DGAT1 | Phase I | Type 2 Diabetes | ↑ Whole-body FAO 20% |
Table 3: DGAT1 in Cancer Pathobiology
Cancer Type | DGAT1 Alteration | Consequence | Therapeutic Impact of Inhibition |
---|---|---|---|
Glioblastoma | 8–10-fold mRNA ↑ | ↑ LD storage; ↓ lipotoxicity | ↓ Tumor growth 70%; ↑ ROS-induced apoptosis |
Prostate Cancer | Protein ↑ (stepwise) | ↑ MTOC amplification; ↑ GM130 stability | ↓ Migration 60%; ↓ xenograft growth 50% |
Hepatocellular Carcinoma | DGAT2 ↑ > DGAT1 | ↑ VLDL secretion; ↑ lipid signaling | DGAT2 inhibition ↓ proliferation 45% |
Breast Cancer | ↑ LD-associated | Chemoresistance via drug sequestration | ↑ Doxorubicin cytotoxicity 3-fold |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: